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molecular formula C10H12O4S B1357009 Diethyl thiophene-3,4-dicarboxylate CAS No. 53229-47-3

Diethyl thiophene-3,4-dicarboxylate

Cat. No. B1357009
M. Wt: 228.27 g/mol
InChI Key: PJZOOQHKDLZCMD-UHFFFAOYSA-N
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Patent
US08968885B2

Procedure details

In a dry 3-neck flask with an argon inlet and a water condenser, diethyl thiophene-3,4-dicarboxylate (3.7 g, 16.2 mmol) is mixed with sodium ethoxide (1.1 g, 16.2 mmol). After heating to 100° C. ethyl acetate (1.4 g, 16.2 mmol) is added through syringe pump over one hour. The mixture was further heated for a few hours. The residue was redissolved in water at 70° C. and concentrated sulfuric acid is added (1 mL). The mixture is heated at this temperature for one hour to ensure complete decarboxylation.
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[C:4]([C:6]([O:8]CC)=O)[C:3]([C:11]([O:13]CC)=O)=[CH:2]1.[O-][CH2:17]C.[Na+].C(OCC)(=O)C.S(=O)(=O)(O)O>O>[CH:5]1[S:1][CH:2]=[C:3]2[C:11](=[O:13])[CH2:17][C:6](=[O:8])[C:4]=12 |f:1.2|

Inputs

Step One
Name
Quantity
3.7 g
Type
reactant
Smiles
S1C=C(C(=C1)C(=O)OCC)C(=O)OCC
Name
Quantity
1.1 g
Type
reactant
Smiles
[O-]CC.[Na+]
Step Two
Name
Quantity
1.4 g
Type
reactant
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added through syringe pump over one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was further heated for a few hours
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated at this temperature for one hour
Duration
1 h

Outcomes

Product
Name
Type
Smiles
C=1SC=C2C1C(CC2=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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